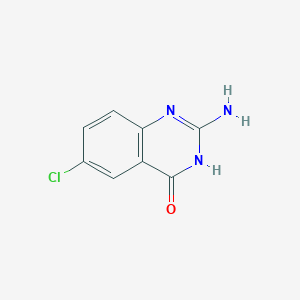

![molecular formula C10H13NO2 B3250360 [4-(2-aminoethyl)phenyl] Acetate CAS No. 20284-85-9](/img/structure/B3250360.png)

[4-(2-aminoethyl)phenyl] Acetate

Overview

Description

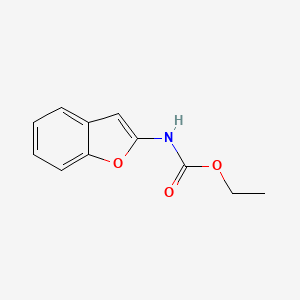

“[4-(2-aminoethyl)phenyl] Acetate”, also known as fenethylline, is a synthetic psychostimulant drug that was first developed in the 1960s. It is a prodrug of amphetamine and theophylline, which means that it is metabolized in the body to produce these two compounds. The molecular formula is C8H11NO .

Synthesis Analysis

Fenethylline has been used as a prescription drug for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy, but it is also commonly abused as a recreational drug due to its stimulant effects. Phenyl acetate can be produced by reacting phenol with acetic anhydride or acetyl chloride .Molecular Structure Analysis

The molecular weight of “this compound” is 137.1790 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Phenyl acetate can be separated into phenol and an acetate salt, via saponification: heating the phenyl acetate with a strong base, such as sodium hydroxide, will produce phenol and an acetate salt .Scientific Research Applications

Lithium Ion Battery Performance Improvement

- Phenyl acetate derivatives, such as 4-fluorophenyl acetate, have been studied for their potential to improve lithium ion battery performance. These compounds, when used as additives in electrolytes, can enhance the stability and cyclic stability of the battery. For instance, the addition of 4-fluorophenyl acetate results in a more protective solid electrolyte interphase, leading to higher capacity retention in lithium ion batteries compared to phenyl acetate (Li et al., 2014).

Binding Studies with Human Serum Albumin

- Derivatives of phenyl acetate, like 4-[(1Z)-1-(2-carbamothioylhydrazinylidene)ethyl]phenyl acetate, have been researched for their interaction with human serum albumin (HSA). These studies are significant for understanding the pharmacokinetic mechanisms of drugs. Techniques such as fluorescence spectroscopy and molecular modeling have been used to explore the binding dynamics and induced structural changes in HSA (Karthikeyan et al., 2016).

Synthesis of Novel Compounds and Fluorescence Studies

- Research has been conducted on synthesizing novel p-hydroxycinnamic acid amides, which include phenyl acetate derivatives. These compounds have been analyzed for their interaction with bovine serum albumin (BSA), using fluorescence and UV–vis spectral studies. Such research is essential for understanding the interactions of these compounds with proteins and their potential applications (Meng et al., 2012).

Green Chemistry in Organic Synthesis

- The Suzuki coupling reaction, a vital process in organic synthesis, has been explored using ethyl (4-phenylphenyl)acetate. This compound shows potential as a precursor for nonsteroidal anti-inflammatory drugs, and its synthesis aligns with green chemistry principles, emphasizing environmentally friendly methods in medicinal chemistry research (Costa et al., 2012).

Exploring Chemical Reactivities and Kinetics

- Studies on the aminolysis of phenyl acetates provide insights into the chemical reactivities and kinetics of organic molecules. This research is crucial for understanding reaction mechanisms in organic chemistry, which can be applied in various fields including pharmaceuticals and materials science (Galabov et al., 2008).

Properties

IUPAC Name |

[4-(2-aminoethyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(12)13-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDCMOSAUDXHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol](/img/structure/B3250304.png)

![4-[Benzyl(methyl)amino]cyclohexan-1-one](/img/structure/B3250324.png)

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3250335.png)

![rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride, cis](/img/structure/B3250389.png)